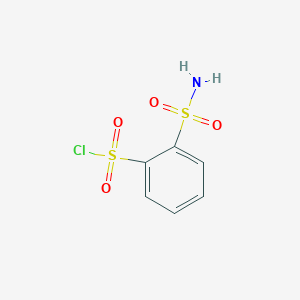

2-Sulfamoylbenzene-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-sulfamoylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H,(H2,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTIELKMNFYUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Sulfamoylbenzene 1 Sulfonyl Chloride and Analogous Structures

Classical Approaches to Arylsulfonyl Chloride Synthesis

Traditional methods for synthesizing arylsulfonyl chlorides have been the bedrock of organosulfur chemistry for decades. These approaches, while effective, often require harsh conditions and may have limitations regarding substrate scope and functional group tolerance. The two most prominent classical strategies are direct electrophilic substitution on an aromatic ring and the oxidation of pre-functionalized organosulfur compounds.

Direct chlorosulfonation is a widely used method for introducing a sulfonyl chloride group onto an aromatic ring. This reaction is a form of electrophilic aromatic substitution (EAS), where chlorosulfonic acid (ClSO₃H) serves as both the reagent and often the solvent. nptel.ac.inlibretexts.org

The mechanism involves the generation of a potent electrophile, the chlorosulfonium cation (SO₂Cl⁺), from the auto-protolysis of chlorosulfonic acid. stackexchange.comreddit.com This electrophile then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orglibretexts.org Subsequent loss of a proton from the ring restores aromaticity and yields the final arylsulfonyl chloride product. libretexts.org

The regiochemical outcome of the substitution is dictated by the electronic properties of the substituents already present on the aromatic ring. libretexts.org

Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy) activate the ring towards electrophilic attack and direct the incoming sulfonyl chloride group to the ortho and para positions.

Deactivating Groups: Electron-withdrawing groups (e.g., nitro, carboxyl, sulfonyl) deactivate the ring and direct the incoming group to the meta position. rsc.orglibretexts.org For instance, in the synthesis of 2-sulfamoylbenzene-1-sulfonyl chloride, the pre-existing sulfamoyl group (-SO₂NH₂) is a deactivating, meta-directing group. However, if the synthesis starts from a protected amine like acetanilide, the amide group acts as an ortho, para-director, with the bulky nature of the group often favoring para-substitution. libretexts.org

While powerful, this method's reliance on a strong, corrosive acid limits its compatibility with sensitive functional groups. libretexts.org

An alternative to direct substitution on the aromatic ring is the oxidative chlorination of organosulfur compounds, such as thiols (mercaptans) and disulfides. acs.org This approach is advantageous when the desired substitution pattern is not easily accessible through EAS or when the substrate contains acid-sensitive functionalities. The general transformation involves the oxidation of the sulfur atom and concurrent chlorination to form the sulfonyl chloride moiety.

A variety of reagent systems have been developed to achieve this transformation under mild to moderate conditions. These methods often provide high yields and can be performed rapidly. acs.orgorganic-chemistry.org For example, the combination of hydrogen peroxide (H₂O₂) with thionyl chloride (SOCl₂) is a highly reactive system that can convert a wide range of aromatic, heterocyclic, and aliphatic thiols to their corresponding sulfonyl chlorides, often in minutes at room temperature. acs.orgorganic-chemistry.org Other effective oxidizing systems include N-chlorosuccinimide (NCS) in the presence of acid, and 2,4-dichloro-5,5-dimethylhydantoin (DCDMH). organic-chemistry.orglookchem.com The reaction mechanism is believed to proceed through the intermediate formation of disulfides, which are then further oxidized and chlorinated. organic-chemistry.org

| Reagent System | Substrate Type | Typical Conditions | Reported Yields | Reference |

|---|---|---|---|---|

| H₂O₂ / SOCl₂ | Aromatic & Aliphatic Thiols | Acetonitrile (B52724), 25°C, 1-5 min | Up to 97% | acs.orgorganic-chemistry.org |

| H₂O₂ / ZrCl₄ | Thiols & Disulfides | Acetonitrile, 25°C, short reaction times | Excellent | organic-chemistry.org |

| N-Chlorosuccinimide (NCS) / HCl | Thiol Derivatives | Dilute HCl | Good | organic-chemistry.org |

| DCDMH | Thiols, Disulfides, Benzylic Sulfides | CH₃CN/H₂O or CH₂Cl₂/HOAc/H₂O, 0°C to rt | Good to Excellent | lookchem.com |

| NaNO₃ / TMSCl | Thiols & Disulfides | Acetonitrile, 25°C | Excellent | organic-chemistry.org |

Innovative and Catalytic Synthesis Strategies

To overcome the limitations of classical methods, significant research has focused on developing innovative and catalytic strategies for sulfonyl chloride synthesis. These modern approaches often utilize photocatalysis, offering milder reaction conditions, higher selectivity, and improved functional group tolerance. nih.govresearchgate.net

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling diverse chemical transformations by using photons to induce electron transfer processes. nih.govacs.org This strategy has been successfully applied to the synthesis of arylsulfonyl chlorides from various precursors under exceptionally mild conditions, often at room temperature. acs.org

A particularly sophisticated application of photocatalysis is chromoselective catalysis, where the outcome of a chemical reaction is controlled by the wavelength (color) of the incident light. mpg.denih.gov This principle relies on a photocatalyst that, upon excitation with different colors of light, can activate distinct reaction pathways from a single starting material. mpg.denih.gov

In the context of sulfonyl chloride synthesis, this has been demonstrated using S-arylthioacetate precursors. By simply changing the color of the light-emitting diode (LED) used for irradiation, the same reaction mixture can be selectively guided to produce one of three different products: aryl chlorides (with UV/purple light), diaryl disulfides (with green/red light), or the desired sulfonyl chlorides (with blue/white light). mpg.denih.govresearchgate.net This remarkable level of control is achieved by leveraging the photocatalyst's ability to engage in different processes—such as energy transfer or electron transfer—depending on the energy of the absorbed photons. nih.gov

A key material enabling these advanced photocatalytic methods is potassium poly(heptazine imide) (K-PHI), a heterogeneous, metal-free carbon nitride semiconductor. mpg.denih.govnih.gov K-PHI has proven to be a versatile and robust catalyst for synthesizing sulfonyl chlorides from different starting materials. researchgate.netacs.org

When S-arylthioacetates are used as substrates, K-PHI catalyzes their oxidative chlorination to arylsulfonyl chlorides with high yields under irradiation with blue light (e.g., 465 nm) in the presence of a chloride source (HCl) and an oxidant (O₂). mpg.de

Furthermore, K-PHI can mediate a sustainable alternative to the classical Meerwein reaction for converting arenediazonium salts into arylsulfonyl chlorides. nih.govacs.org This method operates at room temperature under visible light and demonstrates high tolerance for a wide range of functional groups, including halides, esters, and nitro groups. nih.govacs.org The reaction proceeds via a proposed mechanism where the photo-excited K-PHI* state facilitates the reduction of the arenediazonium salt to form an aryl radical, which is then trapped by sulfur dioxide (generated in situ from thionyl chloride and water) and subsequently chlorinated. nih.govacs.org This photocatalytic approach is suitable for synthesizing both electron-rich and electron-deficient arylsulfonyl chlorides, a scope that is often challenging to achieve with conventional methods. nih.gov

| Starting Material | Aryl Substituent | Conditions | Yield | Reference |

|---|---|---|---|---|

| S-Phenylthioacetate | -H | 465 nm light, HCl, O₂, MeCN/H₂O | 93% | mpg.de |

| S-(4-chlorophenyl) thioacetate | 4-Cl | 465 nm light, HCl, O₂, MeCN/H₂O | 85% | mpg.de |

| 4-Bromophenyldiazonium tetrafluoroborate | 4-Br | 465 nm light, SOCl₂/H₂O, MeCN | 95% | nih.gov |

| 4-Nitrophenyldiazonium tetrafluoroborate | 4-NO₂ | 465 nm light, SOCl₂/H₂O, MeCN | 89% | nih.gov |

| 4-Methoxycarbonylphenyldiazonium tetrafluoroborate | 4-COOCH₃ | 465 nm light, SOCl₂/H₂O, MeCN | 91% | nih.gov |

| 3-Chlorophenyldiazonium tetrafluoroborate | 3-Cl | 465 nm light, SOCl₂/H₂O, MeCN | 85% | nih.gov |

Oxidative Chlorosulfonation Reactions

Oxidative chlorosulfonation represents a fundamental approach to the formation of sulfonyl chlorides. This pathway involves the oxidation of a suitable sulfur-containing precursor in the presence of a chlorine source.

A clean, economical, and environmentally conscious method for synthesizing sulfonyl chlorides involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This process utilizes readily available and safe materials, such as household bleach (sodium hypochlorite (B82951) solution), and avoids the need for chromatographic purification. organic-chemistry.orgorganic-chemistry.org The reaction typically starts with the formation of S-alkyl isothiourea salts from alkyl halides or mesylates and thiourea. organic-chemistry.org These salts are then treated with bleach and an acid. organic-chemistry.org

The procedure is noted for its operational simplicity, safety, and high yields, often reaching up to 99%. organic-chemistry.org It is a versatile method applicable to the synthesis of a diverse range of sulfonyl chlorides. organic-chemistry.orgresearchgate.net The mechanism is believed to proceed through oxidation by a chlorinium ion, leading to the formation of the sulfonyl chloride functional group. organic-chemistry.org This approach stands out as a valuable tool in both synthetic and medicinal chemistry for its efficiency and green credentials. organic-chemistry.org

Table 1: Features of Bleach-Mediated Sulfonyl Chloride Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reagents | S-alkyl isothiourea salts, Sodium Hypochlorite (Bleach), Acid | organic-chemistry.org |

| Advantages | Economical, Environmentally friendly, High yields (up to 99%), Safe operation, Simple workup, No chromatography needed | organic-chemistry.orgorganic-chemistry.org |

| Applicability | Synthesis of alkanesulfonyl chlorides, phenylmethanesulfonyl chlorides, and alkanedisulfonyl dichlorides | organic-chemistry.org |

| Mechanism | Involves chlorinium ion oxidation | organic-chemistry.org |

N-Halosuccinimides, particularly N-chlorosuccinimide (NCS), serve as effective reagents for the chlorosulfonation of various sulfur-containing substrates to produce sulfonyl chlorides. organic-chemistry.orgnih.gov One established method involves the chlorosulfonation of S-alkylisothiourea salts with NCS, which provides structurally diverse sulfonyl chlorides in good yields. organic-chemistry.org A key advantage of this process is that the water-soluble byproduct, succinimide, can be conveniently recovered and re-chlorinated back to NCS using sodium hypochlorite, making the process more sustainable for large-scale applications. organic-chemistry.org

NCS is also employed as a halogenating agent in the synthesis of sulfonimidamides from sulfinamides, where it facilitates the in situ formation of a reactive sulfonimidoyl chloride intermediate. nih.govbeilstein-journals.orgresearchgate.net This highlights the role of NCS in activating sulfur-containing compounds towards nucleophilic attack for the formation of sulfur-nitrogen bonds. nih.gov The reagent's versatility and the potential for recycling its byproduct make it a valuable tool in modern synthetic chemistry. organic-chemistry.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful strategy for the synthesis of arylsulfonyl chlorides, offering mild reaction conditions, broad functional group tolerance, and precise control over regioselectivity, which are often difficult to achieve with traditional methods. nih.gov

A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been developed for the synthesis of arylsulfonyl chlorides from arylboronic acids. nih.govacs.org This method demonstrates significant functional group tolerance and allows for the preparation of a wide array of arylsulfonyl chlorides under mild conditions. nih.govacs.orgmit.edu In this transformation, phenyl chlorosulfate (B8482658) acts as an effective synthon for the "[SO₂Cl]⁺" group. nih.gov

The reaction conditions have been optimized to employ anhydrous acetone (B3395972) as a solvent with a catalytic amount of sodium carbonate (Na₂CO₃) to improve the yields of the desired arylsulfonyl chloride products. nih.gov A notable feature of this chemistry is that the palladium(0) catalyst reacts preferentially with the phenyl chlorosulfate over other potentially reactive groups like aryl iodides. acs.org The resulting sulfonyl chloride intermediates can be readily derivatized in situ with amines to afford the corresponding sulfonamides. nih.gov

Table 2: Optimized Conditions for Palladium-Catalyzed Chlorosulfonylation

| Component | Condition | Reference |

|---|---|---|

| Aryl Source | Arylboronic Acid (ArB(OH)₂) | acs.org |

| SO₂Cl Source | Phenyl Chlorosulfate | nih.gov |

| Catalyst | Pd(0) catalyst (e.g., derived from L5 ligand) | nih.govacs.org |

| Solvent | Anhydrous Acetone | nih.gov |

| Base | Catalytic Na₂CO₃ (5 mol %) | nih.govacs.org |

| Temperature | 50–70 °C | acs.org |

A significant limitation of classical methods for preparing arylsulfonyl chlorides, such as electrophilic aromatic substitution (EAS) with chlorosulfonic acid, is the lack of regiocontrol. nih.gov The position of substitution is dictated by the inherent electronic properties of the starting arene. nih.gov In contrast, transition metal-catalyzed methods provide a powerful solution for the regioselective synthesis of complex molecules like sulfamoylbenzene sulfonyl chlorides.

The palladium-catalyzed chlorosulfonylation of arylboronic acids is inherently regioselective, as the sulfonyl chloride group is installed precisely at the carbon atom previously bearing the boronic acid functionality. nih.gov This allows for the synthesis of substitution patterns that are inaccessible through traditional EAS processes. nih.gov For instance, an arylboronic acid containing a pre-existing sulfamoyl group can be selectively converted to the corresponding sulfamoylbenzene sulfonyl chloride, with the new sulfonyl chloride group positioned as desired. This level of control is crucial for the targeted synthesis of complex pharmaceutical intermediates and other fine chemicals. nih.gov Similarly, copper-catalyzed reactions, such as the thiosulfonylation of styrenes, also demonstrate high regioselectivity in the introduction of sulfonyl groups. nih.gov

Derivatization Pathways for this compound

The sulfonyl chloride group is a highly versatile functional handle, serving as a key electrophilic precursor for a wide range of sulfur-containing compounds. nih.govmagtech.com.cn The primary reactivity of this compound involves nucleophilic substitution at the sulfonyl sulfur atom.

The most common derivatization is the reaction with primary or secondary amines to form sulfonamides, a reaction that proceeds rapidly and is robust in scope. nih.govnih.gov This transformation is fundamental in medicinal chemistry, as the sulfonamide moiety is a prevalent feature in numerous pharmaceutical agents. nih.govsigmaaldrich.com

Beyond sulfonamide formation, sulfonyl chlorides are valuable intermediates for synthesizing other important classes of compounds. nih.gov They can react with various nucleophiles, enabling the synthesis of complex molecules. researchgate.net For example, reaction with alcohols or phenols in the presence of a base yields sulfonate esters. They can also be used in coupling reactions to form sulfones or be reduced to generate sulfinates and thiophenols. nih.gov This diverse reactivity makes sulfonyl chlorides, including this compound, pivotal building blocks in organic synthesis. magtech.com.cnsigmaaldrich.com

Table 3: Common Derivatization Reactions of Sulfonyl Chlorides (R-SO₂Cl)

| Nucleophile | Product Class | Product Structure |

|---|---|---|

| Amine (R'NH₂) | Sulfonamide | R-SO₂NHR' |

| Alcohol (R'OH) | Sulfonate Ester | R-SO₂OR' |

| Grignard Reagent (R'MgBr) | Sulfone (via intermediate) | R-SO₂R' |

| Water (H₂O) | Sulfonic Acid | R-SO₃H |

Synthesis of Sulfonamides from Sulfonyl Chlorides

The most traditional and widely employed method for the formation of a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. wikipedia.orgresearchgate.net This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis, where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide.

The general reaction proceeds as follows:

RSO₂Cl + 2 R'R''NH → RSO₂NR'R'' + [R'R''NH₂]⁺Cl⁻

In this reaction, one equivalent of the amine acts as the nucleophile, while a second equivalent serves as a base to neutralize the hydrogen chloride (HCl) generated as a byproduct. researchgate.net To conserve the primary amine, an auxiliary base such as pyridine (B92270) or triethylamine (B128534) is often added to the reaction mixture. researchgate.net

The versatility of this method is demonstrated in the synthesis of various sulfonamide derivatives. For instance, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide can be synthesized by reacting 2-aminophenol (B121084) with 4-methylbenzenesulfonyl chloride. researchgate.net Similarly, substituted benzenesulfonyl chlorides can be reacted with ammonia (B1221849) to yield the corresponding primary benzenesulfonamides. google.com

| Reactant 1 | Reactant 2 | Base | Product | Yield | Reference |

| 4-methylbenzenesulfonyl chloride | 2-aminophenol | Not specified (likely excess amine) | N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | 91% | researchgate.net |

| 2-(1-bromo-3,3-difluorobutyl)benzenesulfonyl chloride | Ammonia | Ammonia | 2-(1-bromo-3,3-difluorobutyl)benzenesulfonamide | High | google.com |

| Substituted benzenesulfonyl chloride | Ammonia | Ammonia | Substituted benzenesulfonamide (B165840) | Moderate | nih.gov |

Direct and Indirect Approaches for Sulfonamide Linkage Formation

The formation of sulfonamides can be achieved through various synthetic sequences, which can be classified as either indirect or direct approaches, largely distinguished by whether the sulfonyl chloride intermediate is isolated.

Indirect Approaches

Indirect methods involve the discrete, multi-step synthesis where the sulfonyl chloride precursor is first prepared and isolated before its subsequent reaction with an amine to form the final sulfonamide product. The preparation of the requisite sulfonyl chloride is a critical step, and several established methods exist.

Chlorosulfonation of Aromatic Rings: This is a classic method involving an electrophilic aromatic substitution where an aromatic compound, such as benzene (B151609), is treated directly with chlorosulfonic acid. wikipedia.orgorgsyn.org This reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. While effective, this method can sometimes lead to mixtures of isomers and the formation of diaryl sulfone byproducts. wikipedia.orgorgsyn.org The process is commonly used for the industrial production of benzenesulfonyl chloride. wikipedia.org

Chlorination of Sulfonic Acids: A more targeted approach involves the conversion of a pre-existing sulfonic acid or its salt into a sulfonyl chloride. rsc.org This is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). rsc.org For instance, 4-methyl-1,2-benzenedisulfonic acid can be chlorinated with thionyl chloride in the presence of a dimethylformamide (DMF) catalyst to produce the corresponding disulfonyl chloride, an analogue of the target compound. rsc.org

From Anilines via Diazotization (Sandmeyer-type Reaction): This powerful method allows for the regioselective introduction of a sulfonyl chloride group. It begins with the diazotization of an aromatic amine (aniline) using sodium nitrite (B80452) in an acidic medium to form a diazonium salt. nih.govgoogle.com The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a sulfonyl chloride group. nih.govrsc.org This approach is particularly valuable for synthesizing complex or sterically hindered sulfonyl chlorides that are challenging to obtain through direct chlorosulfonation. rsc.org

Direct Approaches

Direct approaches aim to streamline the synthesis by generating the sulfonamide in a single pot without the need to isolate the highly reactive sulfonyl chloride intermediate. These methods enhance efficiency and avoid the handling of potentially unstable intermediates.

A notable example is the tandem Sandmeyer reaction-amination sequence. organic-chemistry.org In this procedure, an aniline (B41778) is converted to its corresponding sulfonyl chloride via the diazotization and reaction with a sulfur dioxide surrogate. Instead of isolating the sulfonyl chloride, an amine is added directly to the reaction mixture. This allows the in situ-generated sulfonyl chloride to react immediately, affording the desired sulfonamide in a one-pot process. organic-chemistry.org This strategy is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries for drug discovery.

| Approach | Description | Key Features | Advantages | Disadvantages |

| Indirect | Multi-step process involving the synthesis and isolation of the sulfonyl chloride intermediate, followed by reaction with an amine. | Well-established; allows for purification of intermediates. | High purity of final product; applicable to a wide range of substrates. | Time-consuming; requires handling of potentially unstable sulfonyl chlorides. |

| Direct | One-pot synthesis where the sulfonyl chloride is generated in situ and immediately reacted with an amine without isolation. | Streamlined process; avoids intermediate handling. | Increased efficiency; faster reaction times; suitable for automation. | Potential for side reactions; purification of the final product can be more challenging. |

Chemical Reactivity and Transformation Mechanisms of 2 Sulfamoylbenzene 1 Sulfonyl Chloride

Fundamental Reaction Pathways

The principal reactions of 2-sulfamoylbenzene-1-sulfonyl chloride involve transformations at the highly reactive sulfonyl chloride group. These pathways are fundamental to its application as an intermediate in organic synthesis.

The sulfur atom of the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack. The general reaction involves the displacement of the chloride ion, which is an excellent leaving group, by a nucleophile. researchgate.net This reactivity is the basis for the most common application of sulfonyl chlorides: the synthesis of sulfonamides and sulfonate esters. wikipedia.org

The general mechanism involves the attack of the nucleophile (e.g., an amine) on the sulfur atom, leading to a trigonal bipyramidal transition state or intermediate, followed by the departure of the chloride ion. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions of Arenesulfonyl Chlorides

| Nucleophile (Nu-H) | Product Type | General Reaction |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Sulfonamide | ArSO₂Cl + 2 R₂NH → ArSO₂NR₂ + R₂NH₂⁺Cl⁻ |

| Alcohol (ROH) | Sulfonate Ester | ArSO₂Cl + ROH + Base → ArSO₂OR + Base·HCl |

| Water (H₂O) | Sulfonic Acid | ArSO₂Cl + H₂O → ArSO₂OH + HCl |

This table presents generalized reactions for arenesulfonyl chlorides (ArSO₂Cl), which are applicable to this compound.

Beyond sulfonamides, this compound serves as a crucial intermediate for preparing other important sulfur-containing compounds, notably sulfonate esters and sulfinic acids.

Sulfonate Esters: The reaction of sulfonyl chlorides with alcohols or phenols in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) affords sulfonate esters. nih.govmdpi.comrsc.org These esters are valuable in their own right and are also excellent alkylating agents because the sulfonate group is a superb leaving group, often compared to halides. The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the reaction. rsc.org

Sulfinic Acids: Sulfinic acids and their salts (sulfinates) can be prepared by the reduction of sulfonyl chlorides. magtech.com.cn This transformation is a key step for accessing a different oxidation state of sulfur and opens up further synthetic possibilities. A variety of reducing agents can be employed for this purpose, with common choices including sodium sulfite, sodium sulfide, or zinc dust. wikipedia.orgorgsyn.org The reaction generally involves the two-electron reduction of the sulfonyl chloride. Aromatic sulfinic acids are generally more stable than their aliphatic counterparts but can still be susceptible to oxidation or disproportionation. wikipedia.org

Table 2: Common Reducing Agents for the Synthesis of Sulfinic Acids from Arenesulfonyl Chlorides

| Reducing Agent | Typical Conditions | Reference |

|---|---|---|

| Sodium Sulfite (Na₂SO₃) | Aqueous solution | orgsyn.org |

| Zinc (Zn) | Acidic or neutral aqueous solution | orgsyn.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | orgsyn.org |

This table shows common methods for the reduction of arenesulfonyl chlorides (ArSO₂Cl) to the corresponding sulfinic acids.

Radical and Ionic Processes

In addition to nucleophilic pathways, the sulfonyl chloride group can be engaged in reactions involving radical or ionic intermediates, expanding its synthetic utility.

The sulfur-chlorine bond in sulfonyl chlorides can undergo homolytic cleavage to generate a sulfonyl radical (RSO₂•). This process can be initiated by heat, UV light (photolysis), or through single-electron transfer (SET) from a photocatalyst or a transition metal. nih.gov

Once formed, the sulfonyl radical is a versatile intermediate. It can add to alkenes and alkynes, leading to the formation of new carbon-sulfur bonds and carbon-centered radicals. A particularly significant reaction is the desulfonylative cross-coupling, where the sulfonyl radical readily extrudes sulfur dioxide (SO₂) to generate an alkyl or aryl radical. This strategy makes sulfonyl chlorides effective precursors for carbon-centered radicals, which can then participate in a wide range of C-C and C-heteroatom bond-forming reactions. For example, benzenesulfonyl chloride has been used as a chain-transfer agent in radical polymerization, indicating the formation of both phenylsulfonyl and chlorine radicals.

Sulfonyl chlorides can participate in annulation reactions, which are processes that form a new ring. A notable example is the reaction with imines, often referred to as the sulfa-Staudinger cycloaddition. researchgate.net In this reaction, an alkanesulfonyl chloride reacts with an imine in the presence of a base to form a four-membered heterocyclic ring called a β-sultam. While this reaction is well-established for alkanesulfonyl chlorides, its applicability to arenesulfonyl chlorides like this compound is less common.

These reactions typically proceed through a stepwise mechanism involving initial nucleophilic attack of the imine nitrogen on the sulfonyl chloride, followed by the formation of a zwitterionic intermediate. Subsequent ring closure yields the final product. The scope of these reactions can be influenced by the nature of both the sulfonyl chloride and the unsaturated partner.

Specific Reaction Types and Functional Group Transformations

The unique reactivity of the sulfonyl chloride group enables several specific and useful functional group transformations. These include:

Chlorosulfonylation: The addition of a sulfonyl group and a chlorine atom across a double or triple bond. This often occurs via a radical mechanism where a sulfonyl radical adds to the unsaturated bond, and the resulting carbon-centered radical is trapped by a chlorine atom from the starting sulfonyl chloride.

Hydrosulfonylation: The net addition of a sulfonyl group and a hydrogen atom across an alkene. This transformation can be achieved under photoredox catalysis, where a sulfonyl radical is generated and adds to the alkene, followed by a hydrogen atom transfer (HAT) from a suitable donor.

Arylation Reactions: Through the radical desulfonylation process mentioned earlier (loss of SO₂), arenesulfonyl chlorides can serve as arylating agents. The in situ-generated aryl radical can be trapped by various substrates, enabling the formation of new C-C bonds.

These diverse reaction pathways highlight the role of this compound as a versatile building block in synthetic chemistry, capable of undergoing nucleophilic substitutions, reductions, and radical-mediated transformations to access a wide array of complex molecules.

Chlorosulfonylation and Sulfonylation Reactions

Chlorosulfonylation reactions involving aromatic sulfonyl chlorides are fundamental processes for the introduction of sulfonyl chloride groups onto other molecules. Although direct chlorosulfonylation using this compound as the reagent is not a typical transformation, the compound itself is synthesized via a chlorosulfonylation process. The presence of the sulfonyl chloride group allows it to act as a sulfonating agent.

Sulfonylation of Arenes:

Aromatic sulfonyl chlorides are widely used in Friedel-Crafts sulfonylation reactions to form diaryl sulfones. In this type of reaction, this compound would be expected to react with electron-rich aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The reaction proceeds through the formation of a sulfonyl cation, which then undergoes electrophilic aromatic substitution with the arene.

The general mechanism for the sulfonylation of an arene with a sulfonyl chloride is as follows:

Activation of the sulfonyl chloride: The Lewis acid coordinates to the chlorine atom of the sulfonyl chloride, making the sulfur atom more electrophilic.

Electrophilic attack: The activated sulfonyl chloride is attacked by the electron-rich arene, forming a sigma complex (arenium ion).

Deprotonation: A weak base removes a proton from the sigma complex, restoring aromaticity and yielding the diaryl sulfone.

Table 1: Hypothetical Sulfonylation Reactions of this compound

| Reactant Arene | Catalyst | Expected Product |

| Benzene (B151609) | AlCl₃ | 2-Sulfamoylphenyl phenyl sulfone |

| Toluene | AlCl₃ | 2-Sulfamoylphenyl tolyl sulfone (ortho/para isomers) |

| Anisole | FeCl₃ | 2-Sulfamoylphenyl (4-methoxyphenyl) sulfone |

Sulfenylation, Arylation, and Fluoroalkylation

While sulfonyl chlorides are primarily known for sulfonylation, they can also be precursors for other functional group transfers under specific conditions.

Sulfenylation:

Direct sulfenylation using a sulfonyl chloride is not a common transformation, as it requires the reduction of the sulfur center. However, sulfonyl chlorides can be converted to sulfenylating agents. For instance, reduction of a sulfonyl chloride can yield a disulfide, which can then be used in sulfenylation reactions. There is no specific literature detailing the sulfenylation reactions of this compound.

Arylation:

In some transition-metal-catalyzed reactions, sulfonyl chlorides can undergo desulfonylative cross-coupling to act as arylating agents. This reaction pathway involves the cleavage of the C-S bond. Palladium-catalyzed reactions, for example, can promote the coupling of aryl sulfonyl chlorides with various partners. However, this is a less common reactivity pathway compared to their use as sulfonating agents.

Fluoroalkylation:

Fluoroalkylation reactions involving sulfonyl chlorides are a subject of ongoing research. Certain methods allow for the introduction of fluoroalkyl groups by reacting sulfonyl chlorides with fluoroalkylating agents, often involving radical pathways. Specific studies on the fluoroalkylation of this compound are not currently available.

Cross-Coupling Reactions with Organometallic Reagents for Sulfone Synthesis

A powerful and versatile method for the synthesis of unsymmetrical sulfones is the cross-coupling reaction of sulfonyl chlorides with organometallic reagents. This approach allows for the formation of C-S bonds under relatively mild conditions and with good functional group tolerance. The general reactivity of sulfonyl chlorides in these reactions provides a strong basis for predicting the behavior of this compound.

With Organoboron Reagents (Suzuki-Miyaura type coupling):

Palladium-catalyzed Suzuki-Miyaura coupling can be employed to couple aryl sulfonyl chlorides with organoboron compounds, such as boronic acids or their esters. This reaction is a highly effective method for forming aryl-aryl or aryl-alkyl sulfones. The catalytic cycle typically involves the oxidative addition of the sulfonyl chloride to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the sulfone product.

Table 2: Predicted Suzuki-Miyaura Coupling of this compound

| Organoboron Reagent | Palladium Catalyst | Base | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(Phenylsulfonyl)-benzenesulfonamide |

| 4-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 2-((4-Methylphenyl)sulfonyl)benzenesulfonamide |

| Naphthalene-1-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-(Naphthalen-1-ylsulfonyl)benzenesulfonamide |

With Organozinc Reagents (Negishi type coupling):

Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. This methodology can be extended to sulfonyl chlorides for the synthesis of sulfones. Organozinc reagents are known for their high reactivity and functional group tolerance. The reaction of this compound with an organozinc reagent would be expected to proceed efficiently to form the corresponding sulfone.

With Grignard Reagents (Kumada type coupling):

Grignard reagents are highly reactive organometallic compounds that can also be used in cross-coupling reactions with sulfonyl chlorides to form sulfones. These reactions are often catalyzed by transition metals like iron, nickel, or palladium. Due to the high reactivity of Grignard reagents, side reactions can sometimes occur, and careful optimization of reaction conditions is often necessary.

The general mechanism for these cross-coupling reactions involves the formation of a metal-sulfinate intermediate from the sulfonyl chloride, which then couples with the organometallic reagent.

The successful application of these cross-coupling methods to a wide range of sulfonyl chlorides suggests that this compound would be a viable substrate for the synthesis of a diverse array of sulfones, providing access to complex molecules with potential applications in medicinal and materials chemistry. However, it is important to reiterate that specific experimental data for these reactions with this compound is not extensively reported.

Applications of 2 Sulfamoylbenzene 1 Sulfonyl Chloride in Advanced Organic Synthesis and Material Science

Versatile Building Block in Complex Chemical Synthesis

The dual reactivity of 2-Sulfamoylbenzene-1-sulfonyl chloride allows it to serve as a versatile precursor in the synthesis of a wide array of complex chemical structures, most notably in the pharmaceutical sector. The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles like amines and alcohols, while the sulfamoyl group can participate in various condensation and cyclization reactions.

A prominent example of its utility is in the synthesis of saccharin (B28170) (1,2-benzisothiazol-3-one-1,1-dioxide) and its derivatives. chemicalbook.comnih.govresearchgate.net The intramolecular reaction of this compound, or its corresponding carboxylic acid derivative, leads to the formation of the characteristic heterocyclic ring system of saccharin. chemicalbook.com This process underscores the compound's role as a key architectural element for building complex heterocyclic systems.

Furthermore, saccharin itself serves as a starting material for other significant pharmaceutical agents. The non-steroidal anti-inflammatory drug (NSAID) Piroxicam, which features a benzothiazine dioxide core, is synthesized from saccharin. chemicalbook.comptfarm.pl This multi-step synthesis highlights how this compound acts as a foundational building block, with its core structure being retained and elaborated upon to create medicinally important molecules. researchgate.netjocpr.com The reactions often involve the modification of the saccharin scaffold, demonstrating the latent reactivity embedded from the initial building block. researchgate.netresearchgate.net

The synthesis of these complex molecules relies on the precise and predictable reactivity of the sulfonyl chloride and sulfamoyl groups. Below is a table summarizing key synthetic transformations involving intermediates derived from this compound.

| Starting Material Class | Reagent/Condition | Product Class | Application |

| o-Sulfonylamidobenzoic acid methyl ester | Hydrogen Chloride | Saccharin | Artificial Sweetener, Pharmaceutical Intermediate |

| Saccharin | 2-Bromo-4'-fluoroacetophenone, DMF, Et₃N | N-Substituted Saccharin Derivative | Intermediate for Piroxicam Synthesis |

| Piroxicam | Aryl/Alkyl Sulfonyl Chloride, Et₃N, THF | Piroxicam Sulfonate Esters | Anti-nociceptive Agents |

Strategic Intermediate in Industrial Chemical Production

Beyond the synthesis of specific, high-value molecules, this compound and its related structures are crucial intermediates in the large-scale production of various industrial chemicals, including agrochemicals and pigments.

In the agrochemical industry, sulfonylurea herbicides are a major class of compounds known for their high efficacy at low application rates. google.com The synthesis of these herbicides fundamentally relies on the reaction between a sulfonyl chloride and a heterocyclic amine in the presence of a cyanate (B1221674) salt or a similar reagent. google.comcbijournal.com Substituted benzenesulfonyl chlorides are key intermediates in this process. While specific examples directly citing this compound are proprietary, the general synthetic pathway for sulfonylurea herbicides illustrates its potential role. The sulfonyl chloride moiety provides the reactive site for coupling with the heterocyclic component, forming the critical sulfonylurea bridge essential for the herbicidal activity of the final product.

The structural backbone of this compound is closely related to precursors used in the synthesis of azo dyes. Azo dyes, characterized by the -N=N- linkage, represent the largest and most important group of synthetic colorants. pbworks.comnih.gov Their synthesis typically involves a two-step diazotization-coupling reaction. unb.ca

An aromatic amine, such as a derivative of 2-aminobenzenesulfonamide (B1663422) (which can be formed from this compound), is treated with nitrous acid to form a reactive diazonium salt. pbworks.comunb.ca This electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine, to form the final azo dye. nih.govnih.gov The sulfamoyl group can act as a key auxochrome, a group that modifies the dye's color and improves its properties, such as water solubility and fastness on fabrics. The wide variety of possible coupling components allows for the synthesis of a vast palette of colors, including yellows, oranges, and reds. unb.ca

| Diazonium Salt Precursor | Coupling Component | Resulting Azo Dye Class | Common Hues |

| Diazotized 2-Aminobenzenesulfonamide | 1-Naphthol | Monoazo Dye | Orange/Red |

| Diazotized 2-Aminobenzenesulfonamide | 2-Naphthol | Monoazo Dye | Red |

| Diazotized 2-Aminobenzenesulfonamide | Phenol | Monoazo Dye | Yellow/Orange |

Catalytic and Material Modification Roles

The high reactivity of the sulfonyl chloride group makes it an excellent functional handle for modifying the surfaces of catalysts and other materials, thereby tuning their properties for specific applications.

The performance of heterogeneous catalysts often depends on the chemical nature of their surface. Covalently attaching specific functional groups can enhance catalytic activity, selectivity, or stability. Aromatic sulfonyl chlorides are effective reagents for this purpose. They can react with hydroxyl (-OH) or amine (-NH₂) groups present on the surface of common catalyst supports like silica, alumina, or functionalized polymers. researchgate.net

This reaction forms a stable sulfonamide or sulfonate ester linkage, effectively tethering the benzene (B151609) ring and its sulfamoyl group to the catalyst surface. The anchored sulfamoyl group can then serve various functions, such as acting as a ligand to coordinate metal centers, providing acidic sites, or influencing the local environment of the active site to steer the reaction towards a desired product. This method of postsynthetic modification is particularly valuable in creating specialized catalysts for fine chemical synthesis.

The principles of surface modification using sulfonyl chlorides extend to the broader field of material science, enabling the development of advanced materials with tailored surface properties. mdpi.com Polymers, nanoparticles, and other substrates can be functionalized to alter their hydrophilicity, chemical reactivity, or biocompatibility. researchgate.netmdpi.com

For instance, the surface of a hydrophobic polymer like polystyrene can be treated to introduce reactive sites, which can then be coupled with a sulfonyl chloride. mdpi.com This process can introduce polar sulfamoyl groups, transforming the material's surface from hydrophobic to more hydrophilic. In the context of nanoparticles, attaching molecules via a sulfonyl chloride linker can prevent aggregation, improve dispersion in various media, and provide anchor points for further assembly or for the attachment of bioactive molecules. tu-dresden.deresearchgate.net This "grafting-from" or "grafting-to" approach is a cornerstone of modern materials chemistry, allowing for the precise engineering of material interfaces at the molecular level.

Interdisciplinary Research Applications of 2 Sulfamoylbenzene 1 Sulfonyl Chloride in Medicinal Chemistry

Scaffold Engineering for Biologically Active Compounds

The use of 2-Sulfamoylbenzene-1-sulfonyl chloride is central to scaffold engineering, a strategy in drug discovery that involves using a core molecular structure (a scaffold) to build a library of related compounds. The sulfonamide scaffold, readily generated from this precursor, is one of the most important in medicinal chemistry, forming the backbone of numerous therapeutic agents. nih.govresearchgate.net

The sulfonamide functional group (-SO₂NHR) is a cornerstone of modern drug design, and reagents like this compound are primary tools for its incorporation into potential drug candidates. researchgate.net The value of the sulfonamide group lies in its unique physicochemical properties. It contains a tetrahedral sulfur atom and can act as a hydrogen bond donor and acceptor, allowing it to form strong interactions with biological targets such as enzymes and receptors. nih.gov This ability to participate in hydrogen bonding is a key reason for its prevalence in a wide array of clinically used drugs for treating conditions ranging from bacterial infections to hypertension and cancer. researchgate.netajchem-b.com Furthermore, the sulfonamide group is generally metabolically robust, enhancing the stability of drug molecules in biological systems. researchgate.net

The sulfonyl chloride group of this compound is a highly reactive electrophile, making it an ideal handle for derivatization. wikipedia.org It readily reacts with a wide range of nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. wikipedia.orgresearchgate.net This reactivity allows medicinal chemists to synthesize large libraries of compounds from a single starting material. nih.gov

Bioisosteric Design and Lead Optimization

Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize drug candidates by replacing one functional group with another that has similar physical or chemical properties, with the goal of improving pharmacological activity or reducing toxicity. ufrj.br The sulfonamide group is an excellent bioisostere for several other functional groups, making this compound a valuable tool in lead optimization.

The sulfonamide moiety is a classic bioisostere of the carboxylic acid group. researchgate.net This mimicry is famously exploited in sulfonamide antibacterial drugs, which are structural analogues of p-aminobenzoic acid (PABA). nih.gov These drugs act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthetase, which is essential for folic acid synthesis. The sulfonamide group mimics the carboxylic acid of PABA, allowing the drug to bind to the enzyme's active site but preventing the catalytic reaction, thus halting bacterial growth. nih.gov

Beyond this classic example, the tetrahedral geometry and hydrogen-bonding capabilities of the sulfonamide group allow it to mimic the transition state of certain enzymatic reactions or to replace other functionalities like amides or phenols to improve target engagement. nih.gov This structural mimicry enables the design of potent and selective inhibitors for various enzyme classes.

Metabolic Stability: The sulfonamide bond is generally more resistant to metabolic cleavage by peptidases and other enzymes than the amide bond. researchgate.net Replacing a labile amide with a sulfonamide can therefore increase the metabolic stability and half-life of a drug.

Lipophilicity and Solubility: The introduction of a sulfonamide group can alter a molecule's lipophilicity (LogP), which affects its solubility, permeability across cell membranes, and binding to plasma proteins. Judicious placement of the sulfonamide can help balance these properties for optimal pharmacokinetics. nih.gov

Acidity (pKa): The hydrogen atom on an unsubstituted or monosubstituted sulfonamide is acidic. This property can be tuned by altering the substituents on the nitrogen atom, which in turn affects the molecule's ionization state at physiological pH, influencing its solubility and interaction with its biological target.

By strategically using this compound to introduce sulfonamide groups, chemists can fine-tune these properties to transform a promising lead compound into a viable drug candidate. cambridgemedchemconsulting.comu-tokyo.ac.jp

Development of Specific Therapeutic Agents (Excluding Clinical Trial Data)

The derivatization of this compound and related structures has led to the preclinical development of numerous specific therapeutic agents. A prominent area of research is the design of enzyme inhibitors, particularly for the carbonic anhydrase family. researchgate.net

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that play crucial roles in various physiological processes. mdpi.com The primary, unsubstituted sulfonamide group (-SO₂NH₂) is a classic zinc-binding group and the cornerstone for designing potent carbonic anhydrase inhibitors (CAIs). nih.gov By reacting this compound with various amines, researchers have synthesized extensive libraries of CAIs. These compounds have been evaluated for their inhibitory activity against different human (h) CA isoforms, such as the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. mdpi.comnih.gov

Research has shown that the nature of the substituent attached to the sulfonamide nitrogen significantly influences both the potency and the selectivity of inhibition against different CA isoforms. nih.gov For instance, certain derivatives have demonstrated subnanomolar affinity for specific isoforms, highlighting the potential for developing highly selective agents for various therapeutic applications, including glaucoma and oncology. mdpi.comnih.gov

Carbonic Anhydrase Inhibitors

The sulfonamide group, derived from precursors like this compound, is a cornerstone in the design of carbonic anhydrase inhibitors (CAIs). nih.gov These inhibitors target carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com In humans, various CA isoforms are involved in numerous physiological and pathological processes, making them significant drug targets for conditions like glaucoma, epilepsy, and certain types of cancer. nih.govrsc.org

Research has focused on synthesizing novel sulfonamide derivatives to achieve potent and isoform-selective inhibition. The general synthetic strategy involves reacting a sulfonyl chloride with an appropriate amine, creating a diverse library of sulfonamide-based compounds. nih.gov For instance, a series of novel sulfonyl semicarbazides were synthesized by reacting substituted aromatic sulfonyl chlorides with a semicarbazide (B1199961) intermediate. nih.gov These compounds were then evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, II, IX, and XII. nih.gov

Many newly synthesized compounds have demonstrated significant inhibitory potential, often exceeding that of the standard clinical drug, Acetazolamide. nih.gov For example, certain indolylchalcones incorporating a benzenesulfonamide-1,2,3-triazole moiety showed potent, nanomolar-range inhibition constants against the hCA I isoform. nih.gov Similarly, pyrazole-based benzenesulfonamides have been developed that show submicromolar inhibition of hCA II, hCA IX, and hCA XII. rsc.org The structure-activity relationship (SAR) studies reveal that the nature and position of substitutions on the aromatic ring are crucial for both the potency and selectivity of these inhibitors against different hCA isoforms. nih.gov

Below is a data table summarizing the inhibitory activity of selected novel sulfonamide derivatives against various hCA isoforms, with Acetazolamide included for comparison.

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ or IC₅₀) | Reference Compound | Reference Kᵢ |

| Sulfonyl Semicarbazides | hCA XII | 0.59–0.79 nM (pKᵢ) | Acetazolamide | - |

| Indolylchalcone-Triazoles | hCA I | 18.8 nM | Acetazolamide | 250 nM |

| Pyrazole-based Sulfonamides | hCA IX | 0.15 µM (IC₅₀) | Acetazolamide | - |

| Pyrazole-based Sulfonamides | hCA XII | 0.12 µM (IC₅₀) | Acetazolamide | - |

Antiepileptic Agent Development

The utility of sulfonamide-based compounds, originating from sulfonyl chlorides, extends to the development of antiepileptic drugs (AEDs). ekb.eg The mechanism of action for many sulfonamide anticonvulsants is linked to their ability to inhibit carbonic anhydrase isoforms present in the brain. rsc.org Several established AEDs, such as Topiramate and Zonisamide, contain a sulfonamide or a related sulfamate (B1201201) moiety. mdpi.com

Research in this area involves the modification of existing drugs and the design of novel compounds targeting various mechanisms implicated in epilepsy. nih.gov Levetiracetam, an anticonvulsant drug, has been chemically modified by reacting it with p-toluene sulfonyl chloride to synthesize a new sulfonamide derivative, which was then screened for antibacterial activity. nih.gov This highlights a common strategy where known therapeutic agents are used as scaffolds for creating new compounds with potentially different or enhanced biological activities. The development of second and third-generation AEDs aims to improve efficacy and tolerability profiles, and sulfonamide chemistry continues to be a valuable tool in this pursuit. nih.gov

Antibacterial and Antiviral Compound Design

The sulfonamide functional group is historically significant in the field of antimicrobials. ekb.eg Modern research continues to leverage sulfonyl chloride chemistry to create novel antibacterial and antiviral agents, particularly by incorporating sulfonamide moieties into heterocyclic ring systems. nih.gov This approach aims to overcome the growing issue of drug resistance to existing antibiotics. globalresearchonline.net

In antibacterial research, various sulfonyl derivatives have been synthesized and evaluated against both Gram-positive and Gram-negative bacteria. researchgate.net For example, thiophene-sulfonamide derivatives have been synthesized from p-acetamidobenzene sulfonyl chloride and have demonstrated good antibacterial activity compared to standard drugs like sulfathiazole. globalresearchonline.net One study showed that synthesizing sulfonamides from drugs that initially have no antibacterial activity, such as the antifibrinolytic agent tranexamic acid, can impart significant antibacterial properties to the new compound. nih.gov

In the realm of antiviral drug design, sulfonamide derivatives have been developed with activity against a wide range of viruses, including enteroviruses, influenza viruses, and SARS-CoV-2. nih.govnih.gov The synthesis often involves the reaction of a heterocyclic amine with a sulfonyl chloride. nih.gov For instance, a cyclic sulfonamide that acts as a potential inhibitor of SARS-CoV-2 was synthesized starting from a sulfonyl chloride substrate which was first converted to a sulfonamide and then underwent further cyclization and functionalization. mdpi.com Another study detailed the synthesis of sulfonamide derivatives as potential inhibitors of the dengue virus 2 protease, starting with a chlorosulfonation reaction to create the key sulfonyl chloride intermediate. nih.gov

Anticancer and Anti-inflammatory Agent Exploration

The sulfonyl and sulfonamide moieties are prevalent in compounds explored for anticancer and anti-inflammatory properties. nih.govmdpi.com In cancer research, sulfonamide-based compounds are investigated for their ability to inhibit targets like carbonic anhydrases (particularly the tumor-associated hCA IX), protein kinases, and proteins involved in apoptosis regulation. nih.govmdpi.com

The design and synthesis of novel sulfonamides as potential anticancer therapeutics often involve coupling a sulfonyl chloride with various amines to create a library of compounds. nih.gov These compounds are then evaluated for their cytotoxic effects on cancer cell lines and their binding affinities to specific molecular targets. For example, derivatives of 2-(Chloromethyl)benzene-1-sulfonyl chloride have been shown to induce cytotoxic effects in cancer cells, causing an accumulation of cells in the G2/M phase of the cell cycle. In another study, a sulfonyl-containing small molecule named InhiTinib was found to trigger apoptosis in several murine and human cancer cell lines, with an IC₅₀ of 1.55 μM against the EL4 lymphoblastic cell line. frontiersin.org

| Investigated Compound Class | Cancer Cell Line / Target | Observed Effect / Finding |

| N-substituted Sulfonamides | Potential Target 1AZM | Binding affinities ranging from -6.8 to -8.2 kcal/mol. |

| 2-(Chloromethyl)benzene-1-sulfonyl chloride derivatives | MCF-7 cells | Significant accumulation of cells in the G2/M phase. |

| InhiTinib (Sulfonyl-containing molecule) | EL4 lymphoblastic cell line | Impaired cell proliferation with an IC₅₀ of 1.55 μM. |

| N-sulfonylated aminosalicylic acids | MCL-1 / BCL-xL | Dual inhibition with Kᵢ values in the sub-micromolar to low micromolar range. |

In the field of anti-inflammatory research, sulfonamides are key components of non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. nih.gov Newer research focuses on designing multi-target inhibitors. A series of N-(benzene sulfonyl)acetamide derivatives were synthesized and evaluated as inhibitors of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and transient receptor potential vanilloid 1 (TRPV1), all of which are involved in inflammation and pain pathways. nih.govbioworld.com One lead compound from this series demonstrated potent inhibitory activity against all three targets and showed excellent anti-inflammatory and analgesic effects in animal models. nih.govbioworld.com

Research into Compounds for Ameliorating Opioid Withdrawal Symptoms

The management of opioid withdrawal symptoms (OWS) is a critical aspect of treating opioid use disorder. nih.gov Pharmacological research in this area primarily focuses on non-opioid medications that can mitigate the severe physical and psychological symptoms of withdrawal, such as noradrenergic hyperactivity. nih.gov Current treatment strategies often involve the use of α-2 adrenergic agonists, like lofexidine, and other symptomatic treatments. nih.gov

A review of the current scientific literature indicates that the development of compounds specifically for ameliorating opioid withdrawal symptoms is not a prominent application for this compound or its direct sulfonamide derivatives. Research into novel therapeutics for OWS has explored various molecular targets, but the sulfonamide class of compounds is not frequently cited in this specific context. nih.govyale.edu Studies on novel treatments have investigated compounds like ibogaine (B1199331) analogs and antidepressants that target the serotonin (B10506) transporter, but a direct line of research connecting sulfonamide synthesis to opioid withdrawal is not well-established. yale.edu

Spectroscopic and Structural Characterization Methodologies for 2 Sulfamoylbenzene 1 Sulfonyl Chloride and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier-Transform Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. For 2-Sulfamoylbenzene-1-sulfonyl chloride, the FTIR spectrum is characterized by distinct absorption bands that confirm the presence of its key functional moieties: the sulfonyl chloride (-SO₂Cl) and the sulfamoyl (-SO₂NH₂) groups.

The sulfonyl chloride group exhibits strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds. acdlabs.comresearchgate.net Similarly, the sulfamoyl group displays characteristic bands for N-H stretching and S=O stretching. The aromatic ring also shows specific absorptions corresponding to C-H and C=C stretching and bending vibrations.

Key vibrational frequencies observed in sulfonyl chloride and sulfonamide-containing compounds are detailed below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonyl Chloride (-SO₂Cl) | Asymmetric S=O Stretch | 1410–1370 | Strong |

| Symmetric S=O Stretch | 1204–1166 | Strong | |

| Sulfamoyl (-SO₂NH₂) | N-H Stretch | 3390–3260 (often two bands) | Medium |

| Asymmetric S=O Stretch | 1370–1330 | Strong | |

| Symmetric S=O Stretch | 1170–1150 | Strong | |

| Aromatic Ring (Benzene) | C-H Stretch | 3100–3000 | Medium to Weak |

| C=C Stretch | 1600–1450 | Medium to Weak |

Data compiled from general spectroscopic data for sulfonyl chlorides and sulfonamides. acdlabs.comripublication.com For instance, studies on compounds like 2,4,6-trimethylbenzene sulphonyl chloride have identified SO₂ stretching vibrations at 1388 and 1169 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide information on the number, environment, and connectivity of protons. The aromatic region would show a complex multiplet pattern corresponding to the four protons on the benzene (B151609) ring. Due to the strong electron-withdrawing effects of the -SO₂Cl and -SO₂NH₂ groups, these aromatic protons are expected to be deshielded and resonate at a downfield chemical shift, typically between 7.5 and 8.5 ppm. rsc.org The protons of the -NH₂ group in the sulfamoyl moiety would appear as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, six distinct signals would be expected for the six aromatic carbons. The carbons directly attached to the sulfonyl groups (C1 and C2) would be the most deshielded and appear furthest downfield due to strong inductive effects. For example, in a related sulfonyl chloride, the aromatic carbons appeared in the range of δ 132-139 ppm. rsc.org

| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 7.5 – 8.5 | Multiplets (m) |

| Amide Protons (-NH₂) | Variable (solvent dependent) | Broad Singlet (br s) | |

| ¹³C | Aromatic Carbons (C-S) | 135 – 145 | Singlet |

| Aromatic Carbons (C-H) | 125 – 135 | Singlet |

Expected values are based on typical chemical shifts for aromatic sulfonyl chlorides and sulfonamides. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₆H₆ClNO₄S₂), the molecular mass is 254.94 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 255. A key feature would be the presence of an isotopic peak at M+2 with an intensity of about one-third of the M⁺ peak, which is characteristic of compounds containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). acdlabs.comfu-berlin.de

Common fragmentation pathways for aromatic sulfonyl chlorides involve the loss of the chlorine atom (-Cl), the sulfonyl chloride group (-SO₂Cl), or the sulfamoyl group (-SO₂NH₂). Analysis of the isomer, 4-Sulfamoylbenzene-1-sulfonyl chloride, shows significant peaks at m/z 220 (loss of Cl) and 157 (loss of SO₂Cl). nih.gov

| m/z Value | Proposed Fragment Ion | Structural Formula |

|---|---|---|

| ~255 / 257 | Molecular Ion [M]⁺ | [C₆H₆ClNO₄S₂]⁺ |

| ~220 | [M - Cl]⁺ | [C₆H₆NO₄S₂]⁺ |

| ~176 | [M - SO₂NH₂]⁺ | [C₆H₅ClO₂S]⁺ |

| ~156 | [M - Cl - SO₂]⁺ | [C₆H₆NO₂S]⁺ |

| ~75 | [C₆H₃]⁺ (benzyne fragment) | [C₆H₃]⁺ |

Fragmentation data is based on the analysis of the isomeric compound 4-Sulfamoylbenzene-1-sulfonyl chloride and general fragmentation patterns of sulfonyl chlorides. nih.gov

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

A crystallographic study of this compound would unambiguously confirm its substitution pattern on the benzene ring. Furthermore, it would reveal the solid-state conformation, particularly the orientation of the sulfamoyl and sulfonyl chloride groups relative to the aromatic ring.

Future Directions and Emerging Research Avenues for 2 Sulfamoylbenzene 1 Sulfonyl Chloride

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of sulfonyl chlorides often involves reagents and solvents that are environmentally hazardous. The development of green chemistry approaches for the synthesis of 2-Sulfamoylbenzene-1-sulfonyl chloride is a critical area of future research, aiming to reduce waste, improve energy efficiency, and utilize more benign reagents.

Key research thrusts in this area include:

Water as a Reaction Medium: Exploring the use of water as a solvent for the synthesis of sulfonyl chlorides presents a significant green advantage. Methodologies involving the oxyhalogenation of corresponding thiols or disulfides using reagents like oxone-KX (where X is Cl or Br) in aqueous media have shown promise for other sulfonyl chlorides and could be adapted. This approach eliminates the need for volatile organic solvents, simplifying workup procedures and reducing environmental impact.

Alternative Chlorinating Agents: Moving away from harsh chlorinating agents like chlorosulfonic acid is a priority. Research into milder and more selective reagents is ongoing. For instance, systems like N-Chlorosuccinimide combined with tert-butylammonium (B1230491) chloride in aqueous acetonitrile (B52724) have been used for the one-pot synthesis of sulfonamides from thiols, proceeding through a sulfonyl chloride intermediate. Continuous flow technologies using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for oxidative chlorination offer enhanced safety and control over highly exothermic reactions.

Catalytic Approaches: The development of catalytic methods for the synthesis of sulfonyl chlorides is a nascent but important field. Identifying catalysts that can efficiently mediate the chlorosulfonylation of benzene (B151609) derivatives under milder conditions would represent a significant advancement.

Solvent-Free Reactions: Investigating solid-state or solvent-free reaction conditions can drastically reduce solvent waste. For subsequent reactions involving this compound, such as amination to form sulfonamides, gas-phase reactions with ammonia (B1221849) in the absence of a solvent have been shown to be effective for similar compounds, avoiding aqueous workups and the generation of high-salt wastewater.

| Green Chemistry Principle | Potential Application for this compound Synthesis | Key Advantages |

|---|---|---|

| Use of Safer Solvents | Employing water as the reaction medium. | Reduced toxicity, improved safety, simplified purification. |

| Atom Economy | Development of catalytic routes for chlorosulfonylation. | Higher efficiency, less waste. |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the benzene ring. | Reduced reliance on fossil fuels. |

| Design for Energy Efficiency | Microwave-assisted synthesis or continuous flow processes. | Faster reaction times, lower energy consumption. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique structural feature of this compound, with two reactive sulfonyl-based groups in an ortho-relationship, presents opportunities for novel and unconventional chemical transformations. Future research will likely focus on harnessing this proximity to create complex molecular architectures.

Intramolecular Cyclizations: The ortho-positioning of the sulfamoyl and sulfonyl chloride groups is ideal for intramolecular reactions. Treatment with a base could deprotonate the sulfamoyl nitrogen, creating an internal nucleophile that could attack the sulfonyl chloride electrophile, leading to the formation of cyclic sulfonyl-sulfonamides (sultams). The exploration of different reaction conditions and catalysts could allow for the selective synthesis of various ring sizes and substituted derivatives.

Directed C-H Functionalization: The sulfamoyl or a derivative sulfonamide group can act as a directing group in metal-catalyzed C-H activation reactions. This would enable the selective functionalization of the aromatic ring at positions that are typically difficult to access, opening pathways to novel substituted analogs.

Multicomponent Reactions: Designing one-pot multicomponent reactions where this compound acts as a key building block is a promising avenue. For instance, a reaction involving an amine and another nucleophile could lead to the sequential formation of a sulfonamide and further functionalization at the sulfonyl chloride position, rapidly building molecular complexity.

Sulfene (B1252967) Generation and Trapping: Like other sulfonyl chlorides, this compound can potentially be a precursor to a highly reactive sulfene intermediate under basic conditions. The intramolecular sulfamoyl group could influence the stability and reactivity of this intermediate, and its trapping with various dienophiles or nucleophiles could lead to the synthesis of unique heterocyclic systems.

| Transformation Type | Potential Reaction with this compound | Anticipated Product Class |

|---|---|---|

| Intramolecular Cyclization | Base-mediated reaction of the sulfamoyl and sulfonyl chloride groups. | Cyclic sultams. |

| Directed C-H Activation | Palladium-catalyzed ortho-alkenylation or arylation. | Highly substituted benzene derivatives. |

| [2+2] Annulations | Reaction with imines to form β-sultams. | Four-membered heterocyclic compounds. |

| Reductive Coupling | In situ reduction and reaction with amines. | Sulfinamides. |

Advanced Applications in Targeted Therapeutics and Diagnostics (Pre-clinical Research Focus)

The sulfonamide moiety is a well-established pharmacophore present in numerous approved drugs. The this compound scaffold is a prime starting point for the synthesis of novel compounds for preclinical investigation as targeted therapeutics and diagnostic agents.

Kinase Inhibitors: Many kinase inhibitors feature a sulfonamide group that interacts with the hinge region of the kinase active site. This compound can be used to generate libraries of substituted sulfonamides for screening against various kinases implicated in cancer and inflammatory diseases. The ortho-sulfamoyl group could be further functionalized to create macrocyclic inhibitors, a strategy known to improve potency and selectivity.

Carbonic Anhydrase Inhibitors: The primary sulfonamide group is a classic zinc-binding group for inhibiting carbonic anhydrases (CAs). Certain CA isoforms, such as CAIX and CAXII, are overexpressed in hypoxic tumors and are validated targets for cancer therapy. Derivatives of this compound are excellent candidates for the development of potent and selective CA inhibitors for preclinical evaluation in cancer models.

Diagnostic Imaging Agents: The development of positron emission tomography (PET) ligands for in vivo imaging of specific enzymes or receptors is a major goal in diagnostics. The sulfonamide scaffold has been incorporated into PET tracers for imaging targets like monoacylglycerol lipase (B570770) (MAGL), which is relevant in neuroinflammation. By reacting this compound with appropriate amines and incorporating a radionuclide like carbon-11 (B1219553) or fluorine-18, novel PET ligands could be developed. These would allow for the non-invasive study of disease progression and response to therapy in preclinical animal models.

| Target Class | Therapeutic/Diagnostic Rationale | Example Preclinical Application |

|---|---|---|

| Protein Kinases (e.g., BTK, JAK) | Inhibition of signaling pathways in cancer and autoimmune diseases. | Development of covalent or reversible inhibitors for B-cell malignancies. |

| Carbonic Anhydrases (CAIX/XII) | Targeting tumor hypoxia and pH regulation in solid tumors. | Evaluation of ureido-substituted sulfonamides in triple-negative breast cancer models. |

| Monoacylglycerol Lipase (MAGL) | Imaging neuroinflammation in neurological disorders. | Synthesis of [11C]-labeled sulfonamido-based ureas for PET imaging in non-human primates. |

| Poly-ADP-Ribose Polymerase (PARP-1) | Inhibition of DNA repair in cancer cells, particularly in conjunction with other therapies. | In silico design and in vitro validation of novel inhibitors against cancer cell lines. |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid, data-driven decision-making. The integration of these computational tools can significantly

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-sulfamoylbenzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via sulfonation and chlorination of benzene derivatives. A common approach involves reacting benzenesulfonyl chloride precursors with sulfamoylating agents (e.g., sulfamide or chlorosulfonic acid) under controlled anhydrous conditions. Solvents like dichloromethane or chloroform are used to stabilize reactive intermediates, and inert atmospheres (N₂ or Ar) prevent hydrolysis .

- Optimization : Monitor reaction progress using TLC or LC-MS. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agents) to maximize yield. Purify crude products via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm aromatic protons and sulfonyl/chloride functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 235.54 g/mol).

- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are critical for handling this compound?

- Hazards : Corrosive, moisture-sensitive, and releases toxic HCl gas upon hydrolysis.

- Mitigation : Use PPE (gloves, goggles, lab coat), work in a fume hood, and store in airtight containers under desiccation (e.g., silica gel). Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

- Stability Studies : Conduct accelerated degradation tests in solvents (e.g., DMSO, acetonitrile) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC. Polar aprotic solvents (e.g., DMF) increase stability compared to protic solvents. Store at –20°C in amber vials to minimize photodegradation .

- Data Contradiction : Some studies report stability in chloroform, while others note decomposition in DMSO after 72 hours. Reconcile discrepancies by verifying water content (<0.1% via Karl Fischer titration) .

Q. What strategies resolve low yields in sulfonamide cross-coupling reactions using this reagent?

- Mechanistic Insight : The sulfonyl chloride group may hydrolyze prematurely in aqueous conditions. Use anhydrous solvents (e.g., THF) and coupling agents like DCC (dicyclohexylcarbodiimide) to activate intermediates.

- Case Study : A 2021 study achieved 85% yield by pre-forming the sulfonate ester with DMAP (4-dimethylaminopyridine) before introducing nucleophiles .

Q. How can computational modeling predict reactivity trends for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products